molecular formula C26H43NO8 B607321 endo-BCN-PEG4-t-butyl ester CAS No. 1807501-83-2

endo-BCN-PEG4-t-butyl ester

Cat. No. B607321
M. Wt: 497.63
InChI Key: BSCLHAMNOSOPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “endo-BCN-PEG4-t-butyl ester” is a PEG derivative that contains a BCN group and a t-butyl protected carboxyl group . The BCN group can react with azide-tagged biomolecules . The protected carboxyl group (COOH) prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of “endo-BCN-PEG4-t-butyl ester” is C26H43NO8 . The molecular weight is 497.62 g/mol .


Chemical Reactions Analysis

The BCN group in “endo-BCN-PEG4-t-butyl ester” can react with azide-tagged molecules . The protected carboxyl group (COOH) prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions .


Physical And Chemical Properties Analysis

The molecular weight of “endo-BCN-PEG4-t-butyl ester” is 497.62 g/mol . The molecular formula is C26H43NO8 .

Scientific Research Applications

  • PEG Conjugates in Medicine : A study by Smith et al. (2013) utilized t-butyl esters of α4 integrin inhibitors linked to a branched PEG for potent α4 integrin inhibition. This compound showed sustained levels and bioactivity in vivo after subcutaneous administration in rats.

  • Materials for Energy Storage : In the field of energy storage, Cai et al. (2019) developed a quasi-solid-state copolymer electrolyte using butyl acrylate with ester groups for lithium-sulfur batteries. The ester groups significantly enhanced the chemical capture for lithium polysulfides, improving the battery's performance.

  • Catalysis and Electronics : Jin et al. (2014) synthesized crumpled BCN nanosheets using urea, boric acid, and polyethylene glycol (PEG) as precursors. These materials, with tunable B and N bond structures, are useful in catalysis and electronic devices.

  • Antimicrobial and Bactericidal Activities : The study by Miyazawa & Hashimoto (2002) synthesized alkyl esters of 2-endo-hydroxy-1,8-cineole, including tert-butyl acetate, and examined their antimicrobial and bactericidal activities, with promising results against various bacteria.

  • Nanomedicine : Research by Bobbala et al. (2020) utilized bicontinuous nanospheres (BCNs) assembled from poly(ethylene glycol)-block-poly(propylene sulfide) for controlled drug delivery. These BCNs showed potential for on-demand cytosolic delivery and controlled cytotoxicity.

  • Biodegradable Polymers : Guan et al. (2004) synthesized biodegradable poly(ether ester urethane)urea elastomers using poly(ether ester) triblock copolymers, showing promise for biomedical applications due to their mechanical properties and cytocompatibility.

Safety And Hazards

In case of skin contact with “endo-BCN-PEG4-t-butyl ester”, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCLHAMNOSOPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-BCN-PEG4-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-PEG4-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
endo-BCN-PEG4-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
endo-BCN-PEG4-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
endo-BCN-PEG4-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
endo-BCN-PEG4-t-butyl ester
Reactant of Route 6
Reactant of Route 6
endo-BCN-PEG4-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.